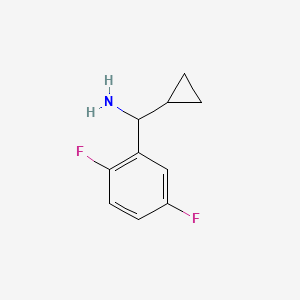

Cyclopropyl(2,5-difluorophenyl)methanamine

Description

Cyclopropyl(2,5-difluorophenyl)methanamine (CAS: 536695-21-3) is a substituted methanamine derivative featuring a cyclopropyl group attached to a phenyl ring substituted with fluorine atoms at the 2- and 5-positions. The compound’s structure combines the steric constraints of the cyclopropyl ring with the electronic effects of fluorine substituents, making it a molecule of interest in medicinal chemistry and materials science. The compound is commercially available from multiple suppliers (e.g., MolPort, AKOS, MCULE), reflecting its utility in research .

Properties

IUPAC Name |

cyclopropyl-(2,5-difluorophenyl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F2N/c11-7-3-4-9(12)8(5-7)10(13)6-1-2-6/h3-6,10H,1-2,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTUQJXAMZDXBID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(C2=C(C=CC(=C2)F)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl(2,5-difluorophenyl)methanamine typically involves the reaction of cyclopropyl bromide with 2,5-difluorobenzylamine under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl(2,5-difluorophenyl)methanamine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Major Products Formed

Oxidation: Ketones, carboxylic acids

Reduction: Amines, alcohols

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Cyclopropyl(2,5-difluorophenyl)methanamine has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclopropyl(2,5-difluorophenyl)methanamine is not fully understood. it is believed to interact with specific molecular targets and pathways within biological systems. The compound may act by binding to receptors or enzymes, thereby modulating their activity and leading to various physiological effects. Further research is needed to elucidate the exact molecular mechanisms involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of Cyclopropyl(2,5-difluorophenyl)methanamine can be contextualized by comparing it to analogs with variations in substituent type, position, and backbone modifications. Below is a systematic analysis based on available

Table 1: Structural and Commercial Comparison of Cyclopropyl-Substituted Methanamines

| Compound Name | Substituents | CAS Number | Key Structural Differences | Commercial Availability (Suppliers) |

|---|---|---|---|---|

| This compound | 2,5-difluorophenyl | 536695-21-3 | Fluorine at 2- and 5-positions | 5 suppliers (e.g., AKOS, MolPort) |

| Cyclopropyl(2,6-dichlorophenyl)methanamine | 2,6-dichlorophenyl | 1270450-46-8 | Chlorine (vs. F) at 2- and 6-positions | 2 suppliers |

| Cyclopropyl(3,5-difluorophenyl)methanamine | 3,5-difluorophenyl | 1225707-02-7 | Fluorine at 3- and 5-positions | 1 supplier (AKOS) |

| Cyclopropyl(2-fluorophenyl)methanamine | 2-fluorophenyl | 1270516-78-3 | Single fluorine at 2-position | 3 suppliers |

| Cyclopropyl(2-methylphenyl)methanamine | 2-methylphenyl | N/A | Methyl group (electron-donating) at 2-position | 6 suppliers |

| Cyclopropyl(3,4,5-trifluorophenyl)methanamine | 3,4,5-trifluorophenyl | 1270402-45-3 | Three fluorine atoms at 3-, 4-, and 5-positions | 2 suppliers |

Key Findings:

Substituent Effects on Electronic Properties: Fluorine vs. Chlorinated analogs may exhibit higher metabolic stability but reduced solubility compared to fluorinated derivatives . Positional Isomerism: The 2,5-difluoro substitution in the target compound contrasts with the 3,5-difluoro analog (CAS 1225707-02-7). The latter’s substituents create a symmetric electronic environment, which could influence molecular symmetry and packing in crystalline materials .

Steric and Conformational Impact: The cyclopropyl group imposes torsional strain, restricting rotation about the C-C bond.

Commercial Availability and Applications :

- The higher supplier count for Cyclopropyl(2-methylphenyl)methanamine (6 suppliers) suggests broader industrial use, possibly due to applications in agrochemicals or as intermediates in asymmetric synthesis. In contrast, the trifluorinated analog (3,4,5-trifluorophenyl) is less accessible, likely due to synthetic complexity .

Hydrochloride Salts :

- Derivatives like Cyclopropyl(2,6-dichlorophenyl)methanamine Hydrochloride (CAS 1803587-88-3) exhibit improved aqueous solubility, making them preferable for in vitro pharmacological studies. This modification is absent in the target compound, highlighting formulation-dependent utility .

Research Implications and Gaps

While structural comparisons provide insights into structure-activity relationships (SARs), experimental data on pharmacokinetics, toxicity, and target binding for these compounds remain sparse. For example:

- Metabolic Stability : Fluorinated analogs are theorized to resist oxidative metabolism, but comparative studies between 2,5-difluoro and 3,5-difluoro derivatives are lacking.

- Synthetic Accessibility : The commercial availability of certain analogs (e.g., 2-methylphenyl) may correlate with simpler synthetic routes, whereas trifluorinated or dichlorinated variants require specialized protocols.

Further research should prioritize empirical characterization of physicochemical properties (e.g., logP, pKa) and biological activity to validate theoretical advantages.

Biological Activity

Cyclopropyl(2,5-difluorophenyl)methanamine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a cyclopropyl group attached to a methanamine moiety, which is further substituted with a 2,5-difluorophenyl group. The molecular formula is , with a molecular weight of approximately 201.19 g/mol. The fluorine atoms in its structure are believed to enhance its biological activity and metabolic stability compared to non-fluorinated analogs.

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Binding : The compound has been studied for its interaction with various receptors, including the 5-HT₂C receptor, which plays a crucial role in mood regulation and appetite control. Its selective binding affinity may contribute to its potential therapeutic effects in psychiatric disorders and obesity management.

- Enzyme Inhibition : this compound may inhibit key enzymes involved in metabolic pathways, leading to altered biochemical processes that can affect cell proliferation and survival .

- Gene Expression Modulation : The compound potentially influences gene expression by interacting with transcription factors or other regulatory proteins, which can lead to changes in cellular responses.

Antimicrobial and Anticancer Properties

Research indicates that this compound exhibits antimicrobial and anticancer activities. Studies have shown that it can inhibit the growth of various cancer cell lines through mechanisms such as:

- Cell Cycle Arrest : The compound has been observed to arrest the cell cycle at the G2/M phase, which is critical for preventing cancer cell proliferation. This action is often associated with downregulation of anti-apoptotic proteins like Bcl-2 and upregulation of pro-apoptotic proteins like Bax .

- Inhibition of Tubulin Polymerization : this compound has been identified as an inhibitor of tubulin polymerization, which is essential for mitosis. This property enhances its potential as an anticancer agent .

Case Studies

- Anticancer Activity : In vitro studies demonstrated that this compound had significant cytotoxic effects on human cancer cell lines such as NCI-H23 (lung cancer) and HCT-15 (colon cancer), with IC50 values ranging from 0.08 to 12.07 mM .

- Antimicrobial Efficacy : The compound has shown promising results against various bacterial strains, suggesting potential applications in treating infections caused by resistant strains.

Comparative Analysis

To better understand the unique properties of this compound, it is beneficial to compare it with related compounds:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| Cyclopropyl(2-fluorophenyl)methanamine | Cyclopropane derivative | Smaller ring structure; different fluorine position |

| Cyclohexyl(3-fluorophenyl)methanamine | Cyclohexane derivative | Larger ring; different substitution pattern |

| Cyclobutyl(4-fluorophenyl)methanamine | Cyclobutane derivative | Smaller ring; different substitution pattern |

The distinct dichloro substitution pattern in this compound contributes to its unique reactivity and biological activity compared to these analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.